3-(5,6-Difluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
3-(5,6-Difluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic organic compound with the molecular formula C13H11FN2O3. It is known for its unique chemical structure, which includes a piperidine-2,6-dione core and a difluoro-substituted isoindolinone moiety.
Preparation Methods
The synthesis of 3-(5,6-Difluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoindolinone Core: The synthesis begins with the preparation of the isoindolinone core, which involves the reaction of phthalic anhydride with an amine derivative under controlled conditions.
Introduction of Difluoro Substituents: The difluoro substituents are introduced through a halogenation reaction, where fluorine atoms are added to the isoindolinone ring.
Formation of Piperidine-2,6-dione Core: The final step involves the cyclization of the intermediate compound to form the piperidine-2,6-dione core, resulting in the target compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(5,6-Difluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
3-(5,6-Difluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(5,6-Difluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
3-(5,6-Difluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:
3-(5-Bromo-1-oxo-2-isoindolinyl)piperidine-2,6-dione: This compound has a bromine substituent instead of fluorine, which can lead to different chemical reactivity and biological activity.
3-(5-Hydroxy-1-oxo-2-isoindolinyl)piperidine-2,6-dione: The presence of a hydroxy group instead of fluorine can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its difluoro substituents, which impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(5,6-difluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O3/c14-8-3-6-5-17(13(20)7(6)4-9(8)15)10-1-2-11(18)16-12(10)19/h3-4,10H,1-2,5H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPFMVVSTSDONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=CC(=C(C=C3C2=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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